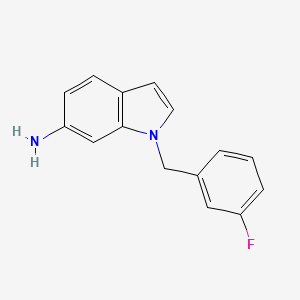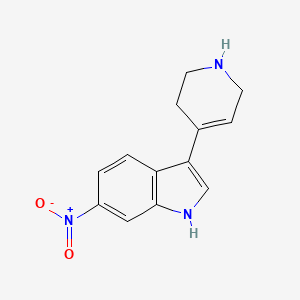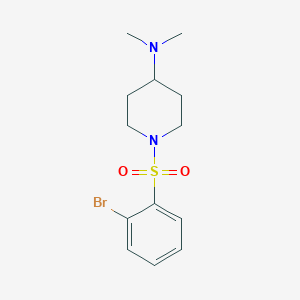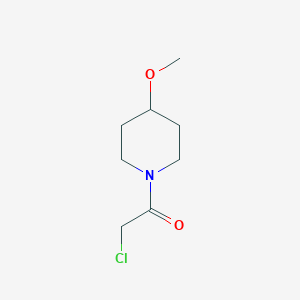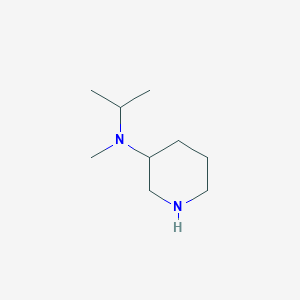
Isopropyl-methyl-piperidin-3-yl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl-methyl-piperidin-3-yl-amine is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group, a methyl group, and a piperidin-3-yl-amine moiety.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of piperidin-3-one with isopropylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method includes the N-methylation of piperidin-3-yl-amine using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of heterogeneous catalysts can also improve the reaction yield and reduce by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form piperidin-3-one.
Reduction: The compound can be reduced to form piperidin-3-yl-amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Using alkyl halides in the presence of a base.
Major Products Formed:
Piperidin-3-one (from oxidation)
Piperidin-3-yl-amine (from reduction)
Various N-substituted derivatives (from substitution reactions)
Wissenschaftliche Forschungsanwendungen
Isopropyl-methyl-piperidin-3-yl-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a ligand in biological assays to study receptor-ligand interactions.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of central nervous system (CNS) agents.
Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.
Wirkmechanismus
Isopropyl-methyl-piperidin-3-yl-amine is similar to other piperidine derivatives such as piperidin-4-yl-amine and N-methylpiperidine. its unique combination of isopropyl and methyl groups provides distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Piperidin-4-yl-amine
N-methylpiperidine
N-ethylpiperidine
Piperidine
This comprehensive overview highlights the significance of isopropyl-methyl-piperidin-3-yl-amine in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Eigenschaften
IUPAC Name |
N-methyl-N-propan-2-ylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYQVQNYWTZKNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
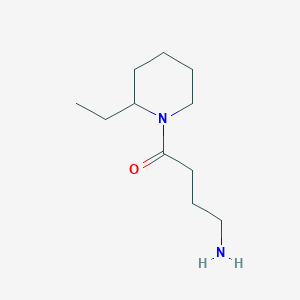

(2-methylpropyl)amine](/img/structure/B7865632.png)
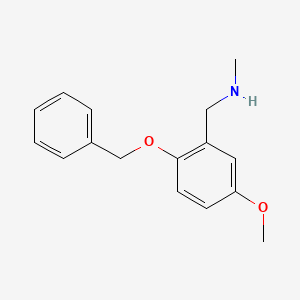

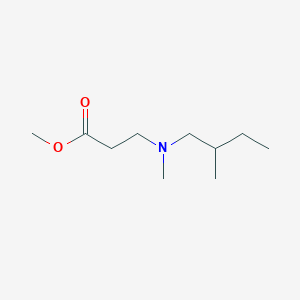
amine](/img/structure/B7865659.png)
![(Cyclobutylmethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B7865661.png)
![(Cyclobutylmethyl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B7865669.png)
![(Cyclobutylmethyl)[(pyridin-3-yl)methyl]amine](/img/structure/B7865676.png)
